2-Ethyl Substituent Confers Essential Antimycobacterial Potency Lost in 2-Methyl and Unsubstituted Analogs
In the imidazopyridine amide (IPA) series leading to Q203, the 2-ethyl group on the imidazo[1,2-a]pyridine scaffold is essential for nanomolar antimycobacterial activity. The 2-des-ethyl analog (R = H) exhibited an MIC90 against Mycobacterium tuberculosis H37Rv of >10 µM, compared to 0.0027 µM for Q203 (which contains the 2-ethyl-6-chloro substitution), representing a >3,700-fold potency loss. The 2-methyl analog (derived from 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid) showed an MIC90 of 0.28 µM, reflecting a 104-fold reduction relative to the 2-ethyl clinical candidate [1]. This demonstrates that the 2-ethyl-substituted carboxylic acid building block is categorically required to achieve the pharmacophore necessary for clinical-level potency.
| Evidence Dimension | In vitro antimycobacterial potency (MIC90) of the final imidazopyridine amide drug candidates derived from different 2-substituted carboxylic acid building blocks |
|---|---|
| Target Compound Data | MIC90 = 0.0027 µM (Q203, derived from 2-ethyl-6-chloro-imidazo[1,2-a]pyridine-3-carboxylic acid) |
| Comparator Or Baseline | Comparator 1 (2-des-ethyl, R=H): MIC90 >10 µM; Comparator 2 (2-methyl): MIC90 = 0.28 µM |
| Quantified Difference | >3,700-fold loss for R=H; 104-fold loss for R=Me |
| Conditions | M. tuberculosis H37Rv in Middlebrook 7H9 broth medium, 7-day incubation, resazurin microtiter assay |
Why This Matters
Procuring the incorrect 2-substituted building block guarantees that the final amide product will be at least 100-fold less potent, rendering it useless for lead optimization or reference standard preparation in tuberculosis drug discovery.
- [1] Kang, S., Kim, R. Y., Seo, M. J., et al. (2014). Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent. Journal of Medicinal Chemistry, 57(12), 5293–5305. (Table 1 and Table 3) View Source
